4-Aminobenzo[b]thiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound that features a benzothiophene core structure. Benzothiophenes are naturally occurring heterocycles found in petroleum deposits and have significant applications in organic semiconductors and medicinal chemistry . The compound’s unique structure makes it a valuable building block in drug discovery and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-Aminobenzo[b]thiophene-3-carbonitrile involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to the desired product with yields ranging from 58% to 96% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the microwave-assisted synthesis for large-scale production. This includes scaling up the reaction conditions and ensuring consistent yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzothiophenes with functional groups like halogens, alkyl, and aryl groups.
Wissenschaftliche Forschungsanwendungen
4-Aminobenzo[b]thiophene-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is used in the development of kinase inhibitors and other bioactive molecules.
Wirkmechanismus
The mechanism of action of 4-Aminobenzo[b]thiophene-3-carbonitrile involves its interaction with molecular targets such as kinases. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, making it a valuable tool in cancer research and other therapeutic areas .
Vergleich Mit ähnlichen Verbindungen
- 2-Aminobenzo[b]thiophene-3-carbonitrile
- 3-Aminobenzo[b]thiophene-2-carbonitrile
- 4-Aminothieno[2,3-b]pyridine-2-carboxamide
Comparison: 4-Aminobenzo[b]thiophene-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective in binding to certain molecular targets, such as kinases, compared to its analogs .
Eigenschaften
Molekularformel |
C9H6N2S |
---|---|
Molekulargewicht |
174.22 g/mol |
IUPAC-Name |
4-amino-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C9H6N2S/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h1-3,5H,11H2 |
InChI-Schlüssel |
LYFXMHJVOIVDDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)SC=C2C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.